molecular formula C14H16N2O2 B1284738 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 953722-90-2

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B1284738
CAS No.: 953722-90-2
M. Wt: 244.29 g/mol
InChI Key: BYXNEIGIJKUGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Materials Science: As a building block for creating novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not specified in the search results. It’s mentioned that it’s used for proteomics research applications , but the exact biological or chemical processes it’s involved in are not detailed.

Safety and Hazards

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is labeled as an irritant . For safe handling, users should refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Future Directions

The future directions of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione are not specified in the search results. As it’s used for proteomics research applications , it may have potential in various areas of biological and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of a suitable isoindole precursor with an aminophenyl derivative. Common synthetic routes may include:

    Cyclization Reactions: Using cyclization reactions to form the isoindole ring system.

    Amination Reactions: Introducing the amino group through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:

    Catalytic Processes: Utilizing catalysts to improve reaction efficiency and yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors for scalable and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted isoindole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione: A nitro derivative with different biological properties.

    2-(4-Hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione: A hydroxy derivative with potential antioxidant activity.

Uniqueness

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific amino group, which can participate in various chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(4-aminophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8,11-12H,1-4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXNEIGIJKUGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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